molecular formula C29H52O B092506 Stigumastanol CAS No. 19466-47-8

Stigumastanol

Cat. No. B092506
CAS RN: 19466-47-8
M. Wt: 416.7 g/mol
InChI Key: LGJMUZUPVCAVPU-KZXGMYDKSA-N
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Description

Stigmasterol is an unsaturated phytosterol belonging to the class of tetracyclic triterpenes. It is one of the most common plant sterols, found in a variety of natural sources, including vegetable fats or oils from many plants .


Synthesis Analysis

Stigmasterol has been examined via in vitro and in vivo assays and molecular docking for its various biological activities on different metabolic disorders . The synthesis and structural characterization of a series of oxides of stigmasterol is described providing a valuable series of reference standards for these oxides .


Molecular Structure Analysis

Stigmasterol triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species .


Chemical Reactions Analysis

Stigmasterol has potent pharmacological effects such as anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .


Physical And Chemical Properties Analysis

Stigmasterol is a 3-hydroxy steroid that is 5alpha-stigmastane which is substituted at the 3beta position by a hydroxy group . Its molecular formula is C29H52O and its molecular weight is 416.72 g/mol .

Scientific Research Applications

    Antioxidant

    • Field : Biochemistry
    • Application : Stigmasterol has been found to enhance the activities of antioxidant enzymes (catalase (CAT), superoxide dismutase (SOD)), and nitric oxide synthase enzymes (iNOS and nNOS), providing neuroprotective effects .
    • Method : The protective effect of stigmasterol-rich extracts has been reported earlier .
    • Results : The findings indicate potent pharmacological effects such as anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .

    Anti-tumor

    • Field : Oncology
    • Application : Stigmasterol has shown promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity .
    • Method : It is reported that stigmasterol has an anti-tumor effect in a variety of malignancies (e.g., breast, lung, liver, and ovarian cancers) by promoting apoptosis, inhibiting proliferation, metastasis and invasion, and inducing autophagy in tumor cells .
    • Results : Mechanistic study shows that stigmasterol triggers apoptosis in tumor cells by regulating the PI3K/Akt signaling pathway and the generation of mitochondrial reactive oxygen species, while its anti-proliferative activity is mainly dependent on its modulatory effect on cyclin proteins and cyclin-dependent kinase (CDK) .

    Immunogenic Cell Death Inducer

    • Field : Immunology
    • Application : Stigmasterol enhances the killing effect of CTLL-2 cells on melanoma cells, suggesting its potential application in inducing immunogenic cell death in melanoma .
    • Method : The co-incubation of PD-1-expressing CTLL-2 cells, which are CD8(+) T cells and melanoma cells, has been used in cancer research .
    • Results : Our findings indicate that STIG enhances the killing effect of CTLL-2 cells on melanoma cells .

    Anti-Diabetic

    • Field : Endocrinology
    • Application : Stigmasterol exerts anti-diabetic effects by reducing fasting glucose, serum insulin levels, and oral glucose tolerance .
    • Method : The anti-diabetic effect of stigmasterol has been studied in various in vitro and in vivo assays .
    • Results : The findings indicate that stigmasterol has significant anti-diabetic effects .

    Antiparasitic

    • Field : Parasitology
    • Application : Stigmasterol has shown antiparasitic activities against certain strains of parasites such as Trypanosoma congolense (in vivo) and on promastigotes and amastigotes of the Leishmania major (in vitro) .
    • Method : The antiparasitic effect of stigmasterol has been studied in various in vitro and in vivo assays .
    • Results : The findings indicate that stigmasterol has significant antiparasitic effects .

    Hormone Synthesis

    • Field : Biochemistry
    • Application : Stigmasterol is involved in the synthesis of many hormones like progesterone, androgens, estrogens and corticoids .
    • Method : The role of stigmasterol in hormone synthesis has been studied in various biochemical assays .
    • Results : The findings indicate that stigmasterol plays a significant role in hormone synthesis .

    Anti-Inflammatory

    • Field : Immunology
    • Application : Stigmasterol has been found to have anti-inflammatory properties .
    • Method : The anti-inflammatory effect of stigmasterol has been studied in various in vitro and in vivo assays .
    • Results : The findings indicate that stigmasterol has significant anti-inflammatory effects .

    Food Industry

    • Field : Food Science
    • Application : Stigmasterol’s properties, such as antimicrobial, antioxidant, and self-assembly, are necessary for the food industry to effectively prevent microbial growth in food .
    • Method : The role of stigmasterol in the food industry has been studied in various assays .
    • Results : The findings indicate that stigmasterol can effectively prevent microbial growth in food and delay rancidity by slowing down lipid oxidation .

    Abiotic Stress Tolerance

    • Field : Plant Biology
    • Application : Stigmasterol may be involved in gravitropism and tolerance to abiotic stress .
    • Method : The role of stigmasterol in abiotic stress tolerance has been studied in various plant biology assays .
    • Results : The findings indicate that stigmasterol plays a significant role in gravitropism and tolerance to abiotic stress .

Future Directions

Stigmasterol holds promise as a potentially beneficial therapeutic agent for malignant tumors because of its significant anti-tumor bioactivity. It has been poorly understood, and there is a paucity of systemic review on the mechanism underlying its anti-tumor effect .

properties

IUPAC Name

(3S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22?,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMUZUPVCAVPU-KZXGMYDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051835
Record name Stigmastan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Stigmastanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Stigmastan-3beta-ol

CAS RN

19466-47-8, 83-45-4
Record name Stigmastan-3β-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19466-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmastan-3beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmastane-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Stigmastanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Stigmastanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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